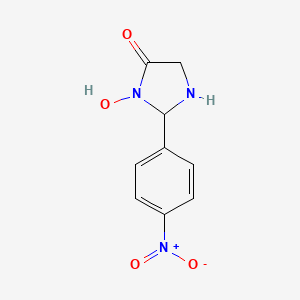
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one is a heterocyclic compound with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.185 g/mol It is characterized by the presence of an imidazolidinone ring substituted with a hydroxy group at the 3-position and a nitrophenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidinone ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)imidazolidin-4-one.
Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)imidazolidin-4-one.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazolidinone ring can interact with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial activity and antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylimidazolidin-4-one: Lacks the nitro group, leading to different chemical reactivity and biological activity.
2-Aminothiazol-4-one: Contains a thiazole ring instead of an imidazolidinone ring, resulting in distinct properties and applications.
Uniqueness
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
27223-98-9 |
|---|---|
Fórmula molecular |
C9H9N3O4 |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
3-hydroxy-2-(4-nitrophenyl)imidazolidin-4-one |
InChI |
InChI=1S/C9H9N3O4/c13-8-5-10-9(11(8)14)6-1-3-7(4-2-6)12(15)16/h1-4,9-10,14H,5H2 |
Clave InChI |
CFFVILAHGOZRQM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(N1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
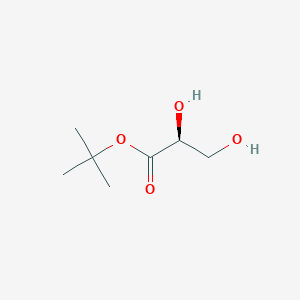
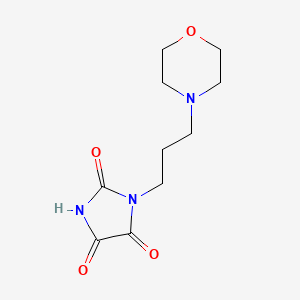
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
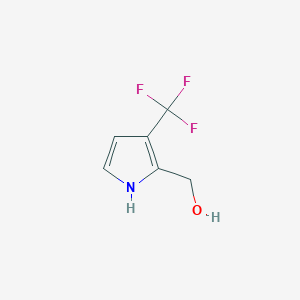
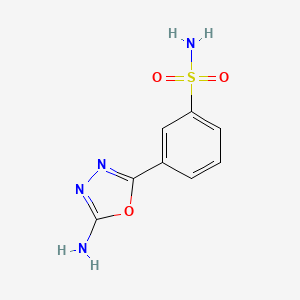
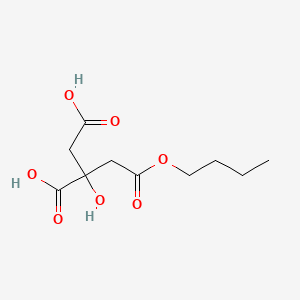
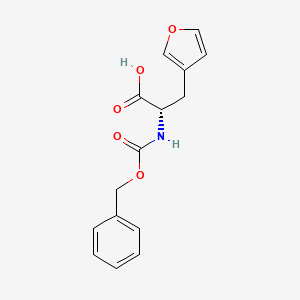
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

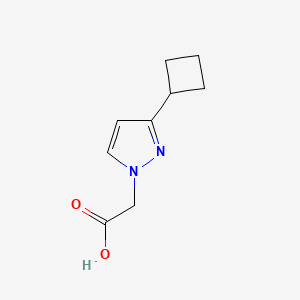
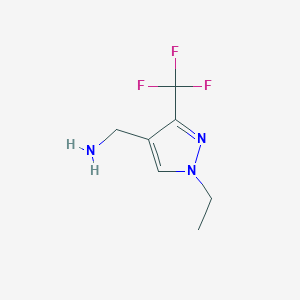
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

